2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II)

Catalog No.
S1797822
CAS No.
17632-18-7
M.F
C36H44N4Zn
M. Wt
598.162
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zin...

CAS Number

17632-18-7

Product Name

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II)

IUPAC Name

zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide

Molecular Formula

C36H44N4Zn

Molecular Weight

598.162

InChI

InChI=1S/C36H44N4.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2]

Application in Materials Chemistry

Field: Materials Chemistry

Summary of the Application: Zn(II) Octaethylporphine is used in the synthesis and characterization of Zn(II)/Cd(II) based Metal-Organic Frameworks (MOFs) by a mixed ligand strategy . The synthesized MOF, referred to as ADES-1, serves as a dual functional material for reversible dye adsorption and as a heterogeneous catalyst for the Biginelli reaction .

Methods of Application: The MOF ADES-1 is synthesized via a conventional reflux method . It is characterized using various analytical methods, including Single Crystal X-Ray Diffraction (SXRD) analysis .

Results or Outcomes: ADES-1 exhibits rapid and efficient adsorption of both cationic and anionic dye molecules, with a slight preference for methyl violet (86%) compared to other dyes . It also demonstrates good stability and reusability, making it a potential functional material .

Application in Photocatalysis and Sensing

Field: Photocatalysis and Sensing

Summary of the Application: Zn(II) Octaethylporphine is used in the electrochemical synthesis of a Zn(II) based Metal Organic Framework (MOF) for photocatalytic and sensing applications .

Methods of Application: The MOF, referred to as Zn-BTC, is synthesized via an electrochemical method . It is characterized using Fourier Transform Infrared (FTIR) Spectroscopy, Energy Dispersive X-Ray Spectroscopy (EDS), and Photoluminescence (PL) .

Results or Outcomes: Zn-BTC efficiently degrades Methylene Blue (MB) dye up to 96% under sunlight exposure after 270 minutes . It also shows maximum quenching efficiency towards 3-Nitroaniline (3-NA) (72.80%), making it an efficient material for sensing of nitroaromatic compounds (NACs) .

Application in Supramolecular Chemistry

Field: Supramolecular Chemistry

Summary of the Application: Zn(II) Octaethylporphine is used in the formation of supramolecular host-guest chemistry for controlled photoreactivity and molecular sensing . This is a highly important field of modern inorganic and physical chemistry .

Methods of Application: The key aspect of this application is the formation of the triplet state after photoexcitation .

Results or Outcomes: The application of supramolecular host-guest chemistry allows for controlled photoreactivity and molecular sensing .

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) is a complex organic compound characterized by its porphyrin structure metalated with zinc. Its molecular formula is C36H44N4ZnC_{36}H_{44}N_{4}Zn and it has a molecular weight of approximately 598.15 g/mol . This compound is notable for its vibrant color and significant chemical properties, making it a subject of interest in various fields such as biochemistry and materials science.

The mechanism of action of ZnEtPor depends on the specific application it's designed for. Here are two potential mechanisms:

  • Catalysis: ZnEtPor can act as a homogeneous catalyst due to the ability of the zinc center and the surrounding porphyrin ring to interact with reactant molecules and facilitate their reaction []. The exact mechanism depends on the specific reaction being catalyzed.
  • Light Harvesting: The aromatic porphyrin ring can absorb light efficiently. Depending on the design, ZnEtPor could be used in dyes or light-harvesting complexes to capture light energy and convert it into other forms of energy.
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats.
  • Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
  • Dispose of the compound according to recommended procedures for metal-containing waste.

The primary reaction involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) is its formation through the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with zinc salts. This reaction typically requires specific conditions to ensure successful metalation and can be represented as follows:

2 3 7 8 12 13 17 18 Octaethyl 21H 23H porphine+Zn2+2 3 7 8 12 13 17 18 Octaethyl 21H 23H porphine zinc II \text{2 3 7 8 12 13 17 18 Octaethyl 21H 23H porphine}+\text{Zn}^{2+}\rightarrow \text{2 3 7 8 12 13 17 18 Octaethyl 21H 23H porphine zinc II }

The resulting compound exhibits unique electronic properties due to the presence of the zinc ion within the porphyrin ring structure. It can also participate in further reactions such as oxidation or coordination with other ligands under appropriate conditions .

Research indicates that 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) possesses notable biological activities. It has been studied for its potential role in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. These properties make it a candidate for applications in cancer treatment and other therapeutic areas . Additionally, its interaction with biological membranes and proteins has been explored for implications in drug delivery systems.

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) typically involves the following steps:

  • Preparation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: This is achieved through a series of condensation reactions involving simpler precursors.
  • Metalation: The prepared porphyrin is then treated with a zinc salt (commonly zinc acetate or zinc chloride) in a suitable solvent like dichloromethane or ethanol under controlled conditions (temperature and pH) to facilitate the metalation process.
  • Purification: The final product is purified using techniques such as chromatography to remove unreacted starting materials and by-products .

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) finds applications in various domains:

  • Photodynamic Therapy: Utilized in cancer treatment due to its ability to produce reactive oxygen species when exposed to light.
  • Sensors: Employed in chemical sensors for detecting specific ions or molecules due to its electronic properties.
  • Catalysis: Acts as a catalyst in certain organic reactions owing to the unique properties imparted by the zinc ion within the porphyrin structure .

Interaction studies of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) have revealed its capacity to bind with various biomolecules. These studies focus on:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Membrane Interaction: Understanding its behavior in lipid bilayers can help elucidate its potential as a drug delivery vehicle or therapeutic agent .

Several compounds share structural similarities with 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II). Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hydroxyethyl-21H-Porphine Zinc(II)C36H44N4ZnContains hydroxyl group enhancing solubility
5-Methyl-2-(4-carboxyphenyl)-21H-Porphine Zinc(II)C37H44N4O2ZnIntroduces carboxylic acid functionality
2-Methyl-21H-Porphine Zinc(II)C36H44N4ZnMethyl substitution affects electronic properties

The uniqueness of 2,3,7,8,12,13,17,18-Octaethyl-21H ,23H-porphine zinc(II) lies in its extensive ethyl substitution which enhances solubility and stability compared to other porphyrins while providing distinct optical properties suitable for various applications .

Dates

Modify: 2023-08-15

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